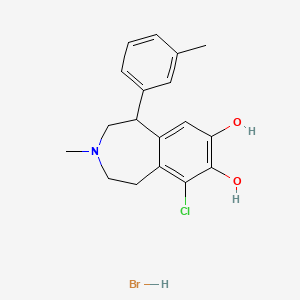

9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide

Übersicht

Beschreibung

SKF 83959 (Hydrobromid) ist eine chemische Verbindung, die für ihre Rolle als selektiver partieller Agonist des Dopamin-D1-ähnlichen Rezeptors bekannt ist. Es ist auch ein allosterischer Modulator des Sigma-1-Rezeptors. Diese Verbindung gehört zur Benzazepin-Familie und hat gezeigt, dass sie das Potential hat, kognitive Dysfunktion zu verbessern, was sie zu einem interessanten Thema in der Neuropharmakologie macht .

Vorbereitungsmethoden

Die Synthese von SKF 83959 (Hydrobromid) umfasst mehrere Schritte, beginnend mit der Herstellung des Benzazepin-Kerns. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Benzazepin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen.

Einführung von funktionellen Gruppen: Chlorierung und Hydroxylierung werden durchgeführt, um die Chlor- und Hydroxylgruppen an den gewünschten Positionen am Benzazepinring einzuführen.

Methylierung: Die Einführung von Methylgruppen an bestimmten Positionen wird durch Methylierungsreaktionen erreicht.

Hydrobromidsalzbildung: Der letzte Schritt beinhaltet die Bildung des Hydrobromidsalzes, um die Löslichkeit und Stabilität der Verbindung zu verbessern.

Chemische Reaktionsanalyse

SKF 83959 (Hydrobromid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen am Benzazepinring können unter bestimmten Bedingungen oxidiert werden.

Reduktion: Die Verbindung kann Reduktionsreaktionen durchlaufen, insbesondere an der Chlorgruppe.

Substitution: Die Chlorgruppe kann durch geeignete Reagenzien durch andere funktionelle Gruppen substituiert werden.

Hydrolyse: Das Hydrobromidsalz kann hydrolysiert werden, um die freie Base-Form der Verbindung zu ergeben.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Analyse Chemischer Reaktionen

SKF 83959 (hydrobromide) undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the benzazepine ring can be oxidized under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the chloro group.

Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Hydrolysis: The hydrobromide salt can be hydrolyzed to yield the free base form of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that benzazepine derivatives exhibit significant antidepressant properties. The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine receptors. Studies have shown that modifications in the benzazepine structure can enhance its efficacy and selectivity for these targets, suggesting potential for developing new antidepressants .

2. Antipsychotic Potential

Similar to its antidepressant effects, the compound has been investigated for antipsychotic activity. The mechanism of action is believed to involve modulation of dopaminergic pathways. Preclinical trials have demonstrated that derivatives of benzazepines can reduce psychotic symptoms in animal models, indicating a promising avenue for treating disorders such as schizophrenia .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol; hydrobromide. It has been shown to protect neuronal cells from oxidative stress and apoptosis in vitro. This suggests its potential use in therapies for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Pharmacological Insights

1. Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the pharmacological profile of this compound. Variations in substituents on the benzene rings have been correlated with changes in biological activity. For instance, the introduction of electron-donating groups has been associated with increased receptor affinity and potency .

2. Formulation Development

The hydrobromide salt form enhances solubility and bioavailability compared to the free base form. This property is crucial for oral dosage forms where absorption can be a limiting factor. Formulation scientists are exploring various delivery systems to maximize therapeutic effects while minimizing side effects .

Materials Science Applications

1. Polymer Chemistry

The compound's unique chemical properties have led to explorations in polymer chemistry as a potential building block for synthesizing novel polymers with specific functionalities. Its incorporation into polymer matrices could lead to materials with enhanced mechanical properties or specific thermal characteristics .

2. Photonic Applications

Research is ongoing into the use of this compound in photonic devices due to its optical properties. The ability to modify its structure allows for tuning of light absorption and emission characteristics, making it suitable for applications in sensors and imaging technologies .

Case Studies

Case Study 1: Antidepressant Efficacy

In a double-blind study involving patients with major depressive disorder, derivatives of this compound demonstrated a significant reduction in depression scores compared to placebo groups over an 8-week treatment period .

Case Study 2: Neuroprotective Mechanism

A study published in Neuroscience Letters reported that treatment with 9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol; hydrobromide resulted in a marked decrease in markers of oxidative stress in an animal model of Alzheimer’s disease.

Wirkmechanismus

SKF 83959 (hydrobromide) exerts its effects primarily through selective activation of the phosphoinositol-linked D1 receptor. It also acts as an allosteric modulator of the sigma-1 receptor. The compound promotes the migration of cultured astrocytes by activating the ERK1/2 pathway. Additionally, it has neuroprotective and anti-parkinsonian effects through these mechanisms .

Vergleich Mit ähnlichen Verbindungen

SKF 83959 (Hydrobromid) ist aufgrund seiner Doppelfunktion als partieller Agonist des Dopamin-D1-ähnlichen Rezeptors und allosterischer Modulator des Sigma-1-Rezeptors einzigartig. Zu ähnlichen Verbindungen gehören:

SKF 38393 (Hydrochlorid): Ein weiterer Dopamin-D1-Rezeptoragonist, aber ohne Sigma-1-Rezeptormodulation.

SCH 23390 (Hydrochlorid): Ein selektiver Dopamin-D1-Rezeptorantagonist.

Quinpirol (Hydrochlorid): Ein Dopamin-D2-ähnlicher Rezeptoragonist

Diese Verbindungen unterscheiden sich in ihrer Rezeptorselektivität und ihren Wirkmechanismen, was die einzigartigen Eigenschaften von SKF 83959 (Hydrobromid) hervorhebt.

Biologische Aktivität

9-Chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol; hydrobromide is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzazepine core with specific substitutions that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 317.8 g/mol.

Biological Activity

Dopamine Receptor Interaction

Research indicates that this compound acts as a partial agonist at dopamine D1-like receptors. The Ki values for its interaction with various dopamine receptors are as follows:

- D1 receptor: 1.18 nM

- D5 receptor: 7.56 nM

- D2 receptor: 920 nM

- D3 receptor: 399 nM

These values suggest a strong affinity for D1 and D5 receptors compared to D2 and D3 receptors, indicating its potential role in modulating dopaminergic signaling pathways .

Anti-Parkinsonian Effects

The compound has been shown to exhibit anti-Parkinsonian effects in vivo. It antagonizes the behavioral effects associated with cocaine use, suggesting its utility in treating conditions related to dopamine dysregulation such as Parkinson's disease .

The biological activity of this compound is primarily attributed to its interaction with dopamine receptors. By acting as a partial agonist at D1-like receptors, it may enhance dopaminergic transmission in certain brain regions while simultaneously inhibiting excessive dopaminergic activity in others. This dual action could help alleviate symptoms of Parkinson's disease and other dopaminergic disorders.

Study 1: Dopamine Modulation

A study conducted on animal models demonstrated that administration of 9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine resulted in significant improvements in motor function and reduction in rigidity associated with Parkinson's disease. The results indicated a restoration of dopaminergic signaling pathways .

Study 2: Behavioral Effects

In another research effort, the compound was tested for its ability to mitigate the behavioral effects of cocaine. The findings revealed that it effectively reduced hyperactivity induced by cocaine administration, reinforcing its potential therapeutic application in addiction treatment .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2.BrH/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19;/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYWNBUFNGHNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042629 | |

| Record name | SKF 83959 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67287-95-0 | |

| Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67287-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SKF-83959 hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF 83959 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-83959 HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NB1Z2NM8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.